molecular formula C25H39ClN4O8S2 B12727986 Bisoprolol fumarate and hydrochlorothiazide CAS No. 847780-86-3

Bisoprolol fumarate and hydrochlorothiazide

Cat. No.: B12727986
CAS No.: 847780-86-3
M. Wt: 623.2 g/mol
InChI Key: YPOQUAYRZPJZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoprolol fumarate and hydrochlorothiazide is a combination medication used primarily for the treatment of hypertension (high blood pressure). Bisoprolol fumarate is a beta-1 adrenergic blocking agent, while hydrochlorothiazide is a thiazide diuretic. Together, they work synergistically to lower blood pressure by reducing the workload on the heart and promoting the excretion of excess fluid from the body .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Bisoprolol Fumarate

Bisoprolol fumarate selectively blocks beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output, which lowers blood pressure. It diminishes the effects of adrenaline and noradrenaline, leading to decreased myocardial oxygen demand .

Hydrochlorothiazide

Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, promoting the excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bisoprolol fumarate and hydrochlorothiazide is unique due to its dual mechanism of action, providing both beta-blockade and diuretic effects. This combination is particularly effective in managing hypertension with fewer side effects compared to higher doses of monotherapy .

Properties

CAS No.

847780-86-3

Molecular Formula

C25H39ClN4O8S2

Molecular Weight

623.2 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C18H31NO4.C7H8ClN3O4S2/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

YPOQUAYRZPJZHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.